molecular formula C7H4FNO B173201 2-Fluoro-5-hydroxybenzonitrile CAS No. 104798-53-0

2-Fluoro-5-hydroxybenzonitrile

Cat. No. B173201
M. Wt: 137.11 g/mol
InChI Key: HFLYBTRQFOKYHC-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4FNO. Its molecular weight is 137.11 . It is a planar molecule, and its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-hydroxybenzonitrile is 1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H . The InChI key is HFLYBTRQFOKYHC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-5-hydroxybenzonitrile is a solid at ambient temperature . It has a boiling point of 98-108°C .

Scientific Research Applications

Liquid Crystal Synthesis

2-Fluoro-5-hydroxybenzonitrile derivatives are utilized in the synthesis of liquid crystals. Research by Kelly and Schad (1984) on ester derivatives of 2-fluoro-4-hydroxybenzonitrile, a closely related compound, highlights their use in creating materials with unique nematic-isotropic transition temperatures. These novel fluorine-substituted esters demonstrate higher transition temperatures than their unsubstituted counterparts, indicating the potential for 2-fluoro-5-hydroxybenzonitrile in similar applications (Kelly & Schad, 1984).

Cancer Research

In the field of cancer research, 2-fluoro-4-hydroxybenzonitrile, a compound similar to 2-fluoro-5-hydroxybenzonitrile, has shown promise. A study by Lund et al. (2014) demonstrated that this compound can inhibit CDC25B phosphatase by binding to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A. This finding suggests the potential of 2-fluoro-5-hydroxybenzonitrile derivatives in developing novel anticancer drugs (Lund et al., 2014).

Spectroscopy and Material Science

2-Fluoro-5-hydroxybenzonitrile and its derivatives also find applications in spectroscopy and material science. Kumar and Raman (2017) reported on the spectroscopic properties of 5-fluoro-2-methylbenzonitrile, a compound structurally related to 2-fluoro-5-hydroxybenzonitrile. Their research focused on the vibrational spectra and non-linear optical properties, indicating potential applications in optical materials and sensors (Kumar & Raman, 2017).

Computational Chemistry

In computational chemistry, studies like those by Silva et al. (2012) have explored the energetic and structural properties of monofluorobenzonitriles, a group that includes 2-fluoro-5-hydroxybenzonitrile. These studies provide valuable insights into the enthalpies of formation, vapor pressures, and electronic properties of these compounds, which are crucial for understanding their reactivity and stability in various applications (Silva et al., 2012).

Chemical Fixation of Carbon Dioxide

In environmental chemistry, research by Kimura et al. (2012) on the chemical fixation of carbon dioxide with aminobenzonitriles shows the potential of fluorobenzonitriles, like 2-fluoro-5-hydroxybenzonitrile, in carbon capture technologies. Their work illustrates the use of these compounds in synthesizing quinazoline-2,4(1H,3H)-diones, a reaction that could help mitigate carbon dioxide emissions (Kimura et al., 2012).

Safety And Hazards

2-Fluoro-5-hydroxybenzonitrile is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) . Appropriate personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLYBTRQFOKYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626920
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxybenzonitrile

CAS RN

104798-53-0
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104798-53-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound of Preparation 200 was prepared according to the procedure of Preparation 199 substituting the corresponding ether for 2-Fluoro-5-methoxy-benzonitrile. The duration of reaction was between 1 and 24 hours.
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Synthesis routes and methods II

Procedure details

When 2 mmol of 4,4-difluorocyclohexadienone and 4 mmol of potassium cyanide in 0.5 ml of dimethylformamide were mixed for 10 minutes at room temperature, 3-cyano-4-fluorophenol was formed in 90% yield. The spectral data of this new compound are as follows: Mass spectrum: m/e 137 (M+); 109 (M-CO, H); 82; 57.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AJA Woolford, PJ Day, V Bénéton… - Journal of Medicinal …, 2016 - ACS Publications
… Methanesulfonate 32 was prepared in two steps from the commercially available 2-fluoro-5-hydroxybenzonitrile (Scheme 2). 2-Fluoro-5-hydroxybenzonitrile was coupled with ethylene …
Number of citations: 17 pubs.acs.org
N Yoneda - Tetrahedron, 1991 - Elsevier
In view of the rapidly growing role of organo-fluorine compounds. particularly in material and pharmaceutical science, the synthesis of organo-fluorine compounds is becoming …
Number of citations: 180 www.sciencedirect.com
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
Phosphodiesterase 9A inhibitors have shown activity in preclinical models of cognition with potential application as novel therapies for treating Alzheimer’s disease. Our clinical …
Number of citations: 57 pubs.acs.org

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